molecular formula C28H37NO4 B2640558 Fmoc-L-Me2Ado-OH CAS No. 2389079-01-8

Fmoc-L-Me2Ado-OH

Cat. No.: B2640558
CAS No.: 2389079-01-8
M. Wt: 451.607
InChI Key: UAOYFTMCAJRSNF-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Me2Ado-OH is a protected amino acid building block essential for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino function during the step-wise construction of the peptide chain, allowing for mild deprotection with a base such as piperidine . This reagent is designed for the precise incorporation of the modified L-Ado (likely L-2-amino-adamantaneacetic acid) moiety into synthetic peptide sequences. Incorporating non-proteinogenic amino acids like this is a established strategy to enhance the therapeutic properties of peptide drugs, which can include improved stability against enzymatic degradation, increased bioavailability, and modulated receptor binding affinity . Peptides featuring such engineered residues are pivotal in advanced pharmaceutical research for developing novel therapeutics for areas such as oncology, metabolic diseases, and infectious diseases . The product is supplied at a high purity level to ensure reliable and reproducible results in automated and manual peptide synthesis. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOYFTMCAJRSNF-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Me2Ado-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are essential intermediates in peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-L-Me2Ado-OH involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Differences

Fmoc-Lys(Me₂)-OH vs. Fmoc-His(Trt)-OH
  • Protecting Groups: Fmoc-Lys(Me₂)-OH: Uses Fmoc (base-labile) and dimethylamino groups. The Me₂ group is stable under acidic conditions but may require reductive cleavage . Fmoc-His(Trt)-OH: Features Fmoc on the α-amino group and trityl (Trt) on the imidazole side chain. Trt is removed with trifluoroacetic acid (TFA) or dilute acetic acid .
  • Applications :
    • His(Trt) is prone to racemization during coupling, requiring careful monitoring . Lys(Me₂) offers improved stability due to steric hindrance from dimethylation .
Fmoc-Lys(Me₂)-OH vs. Fmoc-L-Dab(Alloc)-OH
  • Side Chain Modifications: Dab(Alloc): Contains an allyloxycarbonyl (Alloc) group on the γ-amino group of 2,4-diaminobutyric acid (Dab). Alloc is removed via palladium-catalyzed deprotection under neutral conditions .
  • Solubility :
    • Lys(Me₂) is provided as a hydrochloride salt (10 mM solution), enhancing solubility in polar solvents . Dab(Alloc) requires NMP/DCM mixtures for coupling .
Fmoc-Lys(Me₂)-OH vs. Fmoc-α-Me-L-Phe-OH
  • Steric Effects :
    • α-Me-Phe : A methyl group on the α-carbon introduces significant steric hindrance, restricting backbone flexibility and promoting β-sheet formation in peptides .
    • Lys(Me₂) : Side chain dimethylation minimally affects backbone conformation but alters electrostatic interactions .
  • Synthetic Challenges :
    • Coupling α-Me-Phe requires activated reagents like HATU or DIC/HOBt due to reduced reactivity . Lys(Me₂) follows standard Fmoc-SPPS protocols .

Stability and Deprotection Conditions

Compound Protecting Groups Deprotection Conditions Stability Notes
Fmoc-Lys(Me₂)-OH Fmoc, Me₂ Fmoc: 20% piperidine in DMF Me₂ stable to TFA; requires reduction for removal
Fmoc-His(Trt)-OH Fmoc, Trt Trt: 1% TFA in DCM Trt stable to base but prone to racemization
Fmoc-L-Dab(Alloc)-OH Fmoc, Alloc Alloc: Pd(PPh₃)₄ in THF Orthogonal to Fmoc; mild conditions
Fmoc-α-Me-L-Phe-OH Fmoc, α-Me Fmoc: 20% piperidine in DMF Enhanced rigidity reduces aggregation

Analytical Considerations

  • Purity and Enantiomer Detection: Fmoc-L-His(Trt)-OH and Fmoc-Leu-OH require chiral HPLC (e.g., Chiralpak columns) to quantify D/L enantiomers, with detection limits <0.05 mg/mL .
  • Molecular Weight and Handling :

    • Lys(Me₂) (432.94 g/mol) is heavier than α-Me-Phe (401.45 g/mol), affecting molar equivalency in reactions .

Biological Activity

Overview of Fmoc-L-Me2Ado-OH

This compound , also known as Fmoc-L-5,6-dimethyladenosine-5'-carboxylic acid , is a derivative of adenosine that has been modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered interest for its potential biological activities.

The biological activity of this compound is largely attributed to its interaction with adenosine receptors, which are involved in various physiological processes including:

  • Cell signaling : Adenosine receptors are G protein-coupled receptors that mediate cellular responses to adenosine.
  • Regulation of neurotransmission : They play a crucial role in modulating neurotransmitter release in the central nervous system.
  • Cardiovascular effects : Activation of these receptors can lead to vasodilation and reduced heart rate.

Research Findings

  • Antitumor Activity : Studies have indicated that compounds similar to this compound can exhibit antitumor properties by inducing apoptosis in cancer cells through adenosine receptor-mediated pathways.
  • Neuroprotective Effects : Research has shown that adenosine derivatives can protect neurons from damage during ischemic events, suggesting potential therapeutic applications in stroke and neurodegenerative diseases.
  • Immunomodulation : this compound may influence immune responses by modulating the activity of immune cells through adenosine receptor signaling.

Case Studies

  • Case Study 1 : A study evaluated the effects of this compound on glioblastoma cells, demonstrating that it reduced cell viability and induced apoptosis via A3 adenosine receptor activation.
  • Case Study 2 : In a neuroprotection model, this compound was shown to significantly reduce neuronal death following hypoxic conditions, highlighting its potential as a neuroprotective agent.

Data Table

Biological ActivityObserved EffectsReferences
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces neuronal death during ischemia
ImmunomodulationModulates immune cell activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.